Aldh1A1-IN-2
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Overview
Description
ALDH1A1-IN-2 is a selective inhibitor of aldehyde dehydrogenase 1 family member A1 (ALDH1A1). ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to carboxylic acids, which is an essential process in cellular detoxification and metabolism. ALDH1A1 is particularly significant in the context of cancer research, as it is often overexpressed in cancer stem cells and is associated with drug resistance and poor prognosis .
Preparation Methods
The synthesis of ALDH1A1-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aldehydes with appropriate reagents to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the inhibitor.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
ALDH1A1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or aldehydes.
Substitution: Substitution reactions involve the replacement of specific functional groups with others to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ALDH1A1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of ALDH1A1-IN-2 involves the selective inhibition of the ALDH1A1 enzyme. By binding to the active site of ALDH1A1, the compound prevents the oxidation of aldehydes to carboxylic acids. This inhibition disrupts the detoxification process and affects the metabolic pathways involving aldehydes. In cancer cells, this can lead to increased sensitivity to chemotherapy and reduced tumor growth .
Comparison with Similar Compounds
ALDH1A1-IN-2 is unique in its high selectivity for ALDH1A1 compared to other aldehyde dehydrogenase family members. Similar compounds include:
Disulfiram: An FDA-approved drug for treating chronic alcoholism, which also inhibits ALDH1A1 but lacks the selectivity of this compound.
ALDH1A1 inhibitors: Various other inhibitors have been developed, but they often lack the potency and selectivity of this compound.
The uniqueness of this compound lies in its ability to selectively target ALDH1A1 without affecting other aldehyde dehydrogenase enzymes, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |
InChI Key |
MIVWUIQZCQTJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl |
Origin of Product |
United States |
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